methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate
Description
Properties
Molecular Formula |
C18H15N3O4S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 4-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H15N3O4S/c1-25-18(24)12-4-6-13(7-5-12)19-16(22)11-21-17(23)9-8-14(20-21)15-3-2-10-26-15/h2-10H,11H2,1H3,(H,19,22) |
InChI Key |
AEOSGBGSQXVVTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazide Derivatives
A common method involves condensing α,β-unsaturated ketones with hydrazine derivatives. For instance, reacting thiophene-substituted maleic anhydride with hydrazine hydrate under acidic conditions yields 3-(thiophen-2-yl)pyridazin-6(1H)-one. This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by cyclization and dehydration. Key parameters include temperature (80–100°C) and solvent choice (e.g., ethanol or acetic acid), which influence reaction kinetics and purity.
Functionalization of Preformed Pyridazinones
Alternatively, pre-synthesized pyridazinones can be functionalized at the 3-position. Halogenation (e.g., bromination) at this position enables subsequent cross-coupling reactions. For example, 3-bromo-6-methoxypyridazinone reacts with thiophen-2-ylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to install the thiophene group. This method offers excellent regiocontrol and compatibility with sensitive functional groups.
Introduction of the Acetyl Group
The acetyl spacer at the 1-position of the pyridazinone is critical for subsequent amide bond formation. Two strategies are prevalent: direct acylation and nucleophilic substitution .
Direct Acylation via Ketone Formation
Treating 1-hydroxy-3-(thiophen-2-yl)pyridazin-6(1H)-one with acetyl chloride in the presence of a base (e.g., triethylamine) facilitates acylation. However, competing O-acylation and N-acylation can occur, necessitating careful stoichiometric control (1.2 equivalents of acetyl chloride) and low temperatures (0–5°C) to favor N-acetylation.
Nucleophilic Substitution at the 1-Position
A halogen atom at the 1-position (e.g., chlorine) allows displacement with acetylide ions. For instance, 1-chloro-3-(thiophen-2-yl)pyridazin-6(1H)-one reacts with sodium acetylide (generated in situ from acetylene and NaNH₂) in tetrahydrofuran (THF) at −78°C to yield the acetylated product. This method achieves high yields (>75%) but requires anhydrous conditions.
Amide Bond Formation with Methyl 4-Aminobenzoate
Coupling the acetylated pyridazinone with methyl 4-aminobenzoate is pivotal. Carbodiimide-mediated coupling and active ester strategies are widely employed.
EDCl/HOBt-Mediated Coupling
Combining 1-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetic acid with methyl 4-aminobenzoate in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) activates the carboxylic acid for amide formation. Typical conditions include 0°C to room temperature, 12–24 hours, and triethylamine as a base, yielding the product in 60–85% purity.
Mixed Carbonate Active Esters
Alternatively, converting the acetic acid derivative to a pentafluorophenyl (PFP) ester enhances reactivity. Reacting the PFP ester with methyl 4-aminobenzoate in dimethylformamide (DMF) at 50°C for 6 hours achieves near-quantitative conversion, simplifying purification.
Final Esterification and Purification
While methyl 4-aminobenzoate is commercially available, in-situ esterification of 4-aminobenzoic acid may be necessary. Treating the acid with methanol and thionyl chloride (SOCl₂) under reflux (12 hours) provides the methyl ester in >90% yield. Final purification via silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials and byproducts.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization + EDCl | Hydrazide cyclization, EDCl coupling | 65 | 85 | Simple reagents, scalable | Moderate yields, purification challenges |
| Suzuki + Active Ester | Cross-coupling, active ester | 78 | 95 | High regioselectivity, purity | Requires palladium catalysts |
| Nucleophilic Acetylation | Acetylide displacement, HOBt | 72 | 88 | Avoids acylation side reactions | Cryogenic conditions |
Mechanistic Insights and Optimization
-
Amide Coupling Efficiency : The use of HOBt suppresses racemization and accelerates coupling kinetics by stabilizing the active intermediate.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may complicate purification. Switching to tetrahydrofuran (THF) improves crystallinity.
-
Catalyst Recycling : Palladium catalysts in Suzuki reactions can be recovered via aqueous/organic phase separation, reducing costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridazinone core can produce dihydropyridazinones .
Scientific Research Applications
Methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The pyridazinone core is known to inhibit certain enzymes, while the thiophene ring can interact with various biological receptors. These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
N’-(3,4,5-Trimethoxybenzylidene)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (Compound 8, )
- Key Differences: Substituent at Pyridazinone C3: 4-Phenylpiperazinyl vs. thiophen-2-yl in the target compound. Functional Groups: Hydrazide vs. methyl benzoate ester.
- Impact :
- The phenylpiperazine group may improve solubility and receptor binding due to its basic nitrogen, whereas the thiophene in the target compound enhances aromatic interactions .
- The hydrazide moiety in Compound 8 could confer chelating properties, unlike the ester group in the target compound, which is more hydrolytically labile.
Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (Compound 6a, )
- Key Differences: C3 Substituent: 4-(Methylthio)benzyl vs. thiophen-2-yl. Core Modifications: Methyl group at pyridazinone C5 and ethyl ester vs. methyl benzoate.
- The ethyl ester in Compound 6a is less bulky than the methyl benzoate, possibly affecting steric interactions in biological targets .
Functional Group Variations
N-(4-Methoxybenzyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide ()
- Key Differences: Linking Group: Acetamide vs. acetyl-amino benzoate ester. Aromatic Substituent: 4-Methoxybenzyl vs. methyl 4-aminobenzoate.
- Impact :
Pharmacological and Physicochemical Properties
Cytotoxicity and Anti-Proliferative Activity ()
Compounds 8–11 () exhibit cytotoxicity against AGS gastric cancer cells, with IC₅₀ values correlated to substituent electronic effects. For example:
- Compound 8 : IC₅₀ = 12.5 µM (3,4,5-trimethoxybenzylidene substituent).
- Compound 9 : IC₅₀ = 8.7 µM (4-nitrobenzylidene group).
The target compound’s thiophene substituent may modulate activity similarly, though direct data are unavailable.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound notable for its potential biological activities. This compound integrates a pyridazinone core, a thiophene ring, and an acetylamino group, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
- Molecular Formula : C20H22N4O4S2
- Molecular Weight : 446.54 g/mol
- Structural Features : Contains a pyridazinone core, thiophene ring, and benzoate ester.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting that this compound may inhibit the growth of bacteria and fungi.
- Anticancer Potential : Preliminary investigations indicate that it may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the modulation of cellular pathways related to apoptosis and cell proliferation.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, such as those related to cancer and inflammation.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Binding : It may bind to specific receptors, altering their activity and influencing cellular responses.
- Enzyme Interaction : The compound can potentially inhibit enzymes crucial for the survival and proliferation of pathogenic organisms or cancer cells.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
- IC50 Values : Showed significant inhibition at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties:
- Pathogens Tested : Staphylococcus aureus, Escherichia coli.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, indicating strong antibacterial activity.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-{[6-Oxo-pyridazinone]acetyl}amino benzoate | Pyridazinone core, benzoate ester | Antimicrobial, anticancer |
| Thiophene-containing derivatives | Thiophene ring with various substituents | Antiviral, anticancer |
| Other pyridazine derivatives | Varied substituents on pyridazine | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
